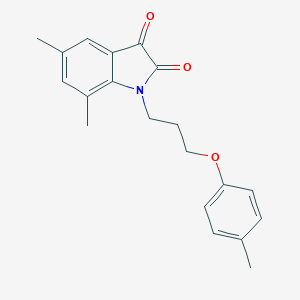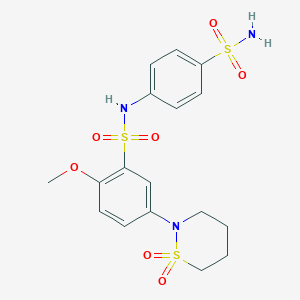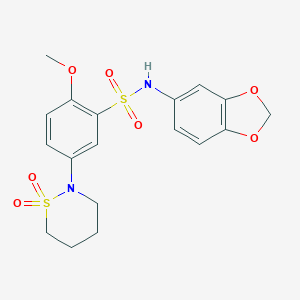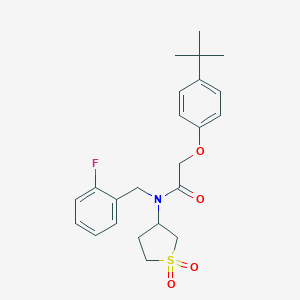
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione, also known as DPI, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of NADPH oxidase, an enzyme complex that plays a critical role in the production of reactive oxygen species (ROS). DPI has been studied extensively for its potential applications in various fields, including cancer research, neurobiology, and immunology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione involves the reaction of 3-(p-tolyloxy)propylamine with 5,7-Dimethylindoline-2,3-dione in the presence of a suitable catalyst and solvent.
Starting Materials
3-(p-tolyloxy)propylamine, 5,7-Dimethylindoline-2,3-dione, Catalyst, Solvent
Reaction
Add 3-(p-tolyloxy)propylamine to a flask containing a suitable solvent., Add a suitable catalyst to the flask., Heat the mixture to a suitable temperature and stir for a suitable period of time., Add 5,7-Dimethylindoline-2,3-dione to the flask., Heat the mixture to a suitable temperature and stir for a suitable period of time., Filter the mixture to obtain the product, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione.
Mécanisme D'action
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione works by inhibiting the activity of NADPH oxidase, an enzyme complex that plays a critical role in the production of ROS. NADPH oxidase is responsible for generating ROS in various cell types, including immune cells, endothelial cells, and smooth muscle cells. By inhibiting the activity of NADPH oxidase, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione can reduce the production of ROS and prevent oxidative damage to cells.
Effets Biochimiques Et Physiologiques
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been shown to inhibit tumor growth and metastasis by reducing the production of ROS. In neurobiology, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been shown to protect against oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's. Additionally, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been shown to have anti-inflammatory effects in various disease models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione in scientific research is its potent inhibitory effect on NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various biological processes. Additionally, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is relatively easy to synthesize and has a high purity, making it a reliable reagent for experiments. However, one limitation of using 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research involving 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione. One area of interest is the role of NADPH oxidase in immune function and inflammation. 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been shown to have anti-inflammatory effects in various disease models, and further research could lead to the development of new therapies for inflammatory diseases. Additionally, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione could be used in combination with other drugs to improve their efficacy in cancer treatment. Finally, further research is needed to fully understand the potential side effects and toxicity of 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione, particularly in long-term studies.
Applications De Recherche Scientifique
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been widely used in scientific research as a tool to study the role of NADPH oxidase in various biological processes. This compound has been shown to inhibit the production of ROS, which can have a significant impact on cellular signaling pathways and oxidative stress. 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been used in cancer research to study the role of NADPH oxidase in tumor growth and metastasis. Additionally, 5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione has been used in neurobiology to study the role of oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-5-7-16(8-6-13)24-10-4-9-21-18-15(3)11-14(2)12-17(18)19(22)20(21)23/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLGLNATRXZCAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C(=O)C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-1-(3-(p-tolyloxy)propyl)indoline-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[4-(4-methyl-1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B363805.png)


![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]-3-methylphenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B363811.png)
![N,N-diethyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363824.png)
![N-cyclohexyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363826.png)
![4-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B363835.png)
![4-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B363839.png)
![N-(2-furylmethyl)-N-[(5-methyl-2-furyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B363840.png)
![3-(2-Hydroxy-3,5-dimethylphenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363843.png)

![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B363848.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B363851.png)
![3,6-dimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B363863.png)